1,2-Distearin-D70

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

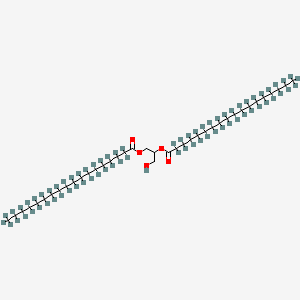

1,2-Distearin-D70, also known as 1,1′-(2-Hydroxy-1,3-propanediyl-1,1,2,3,3-d5) dioctadecanoate-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d35, is a stable isotope-labeled compound. It is a type of diacylglycerol (DAG) where both acyl groups are stearic acid. This compound is used in various scientific research applications due to its unique properties .

准备方法

Synthetic Routes and Reaction Conditions

1,2-Distearin-D70 can be synthesized through esterification reactions involving glycerol and stearic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to promote ester bond formation. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves the hydrogenation of vegetable oils to produce stearic acid, followed by esterification with glycerol. The process is optimized to achieve high yields and purity, often exceeding 99% .

化学反应分析

Types of Reactions

1,2-Distearin-D70 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form stearic acid and glycerol.

Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to produce stearic acid and glycerol.

Transesterification: It can react with other alcohols to form different esters

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are employed

Major Products Formed

Oxidation: Stearic acid and glycerol.

Hydrolysis: Stearic acid and glycerol.

Transesterification: Various esters depending on the alcohol used

科学研究应用

Biochemical Applications

1,2-Distearin-D70 plays a crucial role in biochemical research due to its structural properties that mimic natural lipids. Its applications include:

- Cell Membrane Studies : As a model lipid, it aids in studying membrane dynamics and lipid bilayer formation. Research has shown that incorporating 1,2-distearin into liposomes can enhance membrane stability and fluidity, making it valuable for drug delivery systems .

- Enzyme Activity Modulation : It has been observed that 1,2-distearin can influence the activity of certain enzymes involved in lipid metabolism. For instance, studies indicate that it can act as a substrate for lipases, facilitating the understanding of lipid digestion processes .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for its potential therapeutic benefits:

- Drug Formulation : Due to its emulsifying properties, it is used in the formulation of various pharmaceutical products, particularly in creating stable emulsions for topical applications .

- Nanoparticle Development : Research has explored its use in synthesizing nanoparticles for targeted drug delivery. The hydrophobic nature of 1,2-distearin allows for the encapsulation of hydrophobic drugs, improving their bioavailability .

Food Technology Applications

In food science, this compound is utilized for its functional properties:

- Food Emulsifier : It serves as an effective emulsifier in food products, enhancing texture and stability. Its ability to form stable emulsions is beneficial in products like margarine and dressings .

- Fat Replacer : In low-fat food formulations, 1,2-distearin can act as a fat replacer due to its creamy mouthfeel and ability to mimic the sensory characteristics of fats .

Case Study 1: Liposomal Drug Delivery

A study investigated the incorporation of 1,2-distearin into liposomal formulations aimed at delivering anticancer drugs. Results demonstrated enhanced drug encapsulation efficiency and controlled release profiles compared to conventional formulations. This underscores the compound's potential in improving therapeutic outcomes in cancer treatment .

Case Study 2: Emulsion Stability in Food Products

Research focused on the use of 1,2-distearin as an emulsifier in salad dressings revealed that it significantly improved emulsion stability over time compared to other emulsifiers. This stability is crucial for maintaining product quality during storage .

Data Table: Comparative Analysis

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biochemical Research | Cell Membrane Studies | Enhances understanding of lipid dynamics |

| Pharmaceutical Industry | Drug Formulation | Improves stability of emulsions |

| Food Technology | Food Emulsifier | Enhances texture and shelf-life |

| Nanoparticle Development | Targeted Drug Delivery | Increases bioavailability of hydrophobic drugs |

作用机制

The mechanism of action of 1,2-Distearin-D70 involves its role as a diacylglycerol. Diacylglycerols are important signaling molecules that activate protein kinase C (PKC) pathways. The activation of PKC leads to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis .

相似化合物的比较

Similar Compounds

1,3-Distearin: Similar to 1,2-Distearin-D70 but with the stearic acid groups attached to the first and third carbon atoms of glycerol.

1,2-Dipalmitin: Similar structure but with palmitic acid instead of stearic acid.

1,2-Dioleoyl-sn-glycerol: Contains oleic acid instead of stearic acid

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium labeling allows for precise tracking and quantification in complex biological systems .

属性

分子式 |

C39H76O5 |

|---|---|

分子量 |

695.4 g/mol |

IUPAC 名称 |

[3-hydroxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2 |

InChI 键 |

UHUSDOQQWJGJQS-TYAABNJCSA-N |

手性 SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CO)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。